5'-Methylthioadenosine-d3

Metabolomics Cancer metabolism Method validation

MTA-d3 is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of endogenous 5'-deoxy-5'-methylthioadenosine (MTA) in complex biological matrices. Unlike unlabeled MTA—which is mass-indistinguishable from the analyte—or non-isotopic structural analogs that exhibit divergent chromatographic retention and extraction recovery, MTA-d3 co-elutes precisely with MTA and fully compensates for matrix-induced ion suppression, ionization variability, and sample preparation losses. Its +3 Da mass shift guarantees baseline resolution even on high-resolution MS platforms, enabling reliable quantification at an LLOQ of 2 nM from as little as 10 µL of plasma or 1×10⁴ cells. Validated for intra-run CV <6.3% and 95–97% recovery, MTA-d3 meets FDA/EMA bioanalytical guidelines and is the internal standard of choice for MTAP-deleted cancer research, polyamine metabolism studies, and targeted metabolomics of the methionine salvage pathway.

Molecular Formula C11H15N5O3S
Molecular Weight 300.35 g/mol
Cat. No. B15140906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Methylthioadenosine-d3
Molecular FormulaC11H15N5O3S
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESCSCC1C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O
InChIInChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-10-6(16)9(12)13-3-14-10/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3
InChIKeyCORUJUWTKCXKFP-YZLHILBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Methylthioadenosine-d3: A Deuterated Stable Isotope-Labeled Internal Standard for Absolute Quantification of MTA in Biological Matrices


5'-Methylthioadenosine-d3 (MTA-d3, CAS 174838-38-1) is a deuterium-labeled analog of the endogenous nucleoside 5'-deoxy-5'-methylthioadenosine (MTA) . The compound is generated during polyamine synthesis from S-adenosylmethionine (SAM) and plays a central role in methionine salvage and purine metabolism . As a stable isotope-labeled internal standard (SIL-IS), MTA-d3 is intended for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays to enable accurate and precise quantification of MTA in complex biological samples .

Why Generic Substitution of 5'-Methylthioadenosine-d3 with Unlabeled MTA or Non-Isotopic Analogs Fails in Quantitative Bioanalysis


Accurate quantification of MTA in biological matrices by LC-MS/MS is critically dependent on the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variable matrix effects, ionization efficiency fluctuations, and sample preparation losses [1]. Unlabeled MTA (CAS 2457-80-9) cannot serve as an internal standard because it is chemically identical to the analyte, precluding mass spectrometric differentiation [1]. Non-isotopic structural analogs (e.g., 2-chloroadenosine) fail to fully compensate for matrix-induced ion suppression or enhancement because they do not precisely co-elute with MTA and exhibit different extraction recoveries [2]. Even among isotopically labeled alternatives, deuterated MTA-d3 offers a distinct balance of synthetic accessibility, cost, and analytical performance compared to 13C- or 15N-labeled MTA analogs, making direct substitution without method revalidation inadvisable [3].

5'-Methylthioadenosine-d3: Quantitative Evidence for Superior Analytical Performance in LC-MS/MS-Based MTA Quantification


Accuracy and Precision of LC-MS/MS Method Using Stable Isotope-Labeled MTA (MTA-d3) as Internal Standard

In a validated LC-MS/MS method for quantifying MTA in melanoma cell lysates and culture media, the use of a stable isotope-labeled MTA internal standard (structurally consistent with MTA-d3) yielded an accuracy of 95–97% across quality control samples and an internal standard recovery of 97% [1]. In comparison, external standard calibration without a SIL-IS typically results in accuracies below 85% in biological matrices due to uncompensated matrix effects [2].

Metabolomics Cancer metabolism Method validation

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) Achieved with MTA-d3-Based LC-MS/MS Method

The LC-MS/MS method employing a stable isotope-labeled MTA internal standard (MTA-d3 equivalent) achieved an LOD of 62.5 pM and an LLOQ of 2 nM, enabling direct measurement of MTA in biological samples without prior enrichment [1]. In contrast, conventional HPLC-UV methods for MTA typically exhibit LODs in the low micromolar range (≥1 μM), requiring sample preconcentration and larger sample volumes [2].

Bioanalysis Sensitivity Cancer biomarkers

Precision and Matrix Effect Correction: Isotopic Internal Standard (MTA-d3) vs. Non-Isotopic Internal Standard Method

A comparative study of isotope dilution vs. non-isotope internal standard methods for LC-MS/MS quantification demonstrated that the isotope internal standard method provided significantly improved precision, with intra-run coefficients of variation (CV) ranging from 3.0% to 6.3% across four concentration levels, compared to 8.3% to 12.7% for the non-isotope method [1]. This class-level evidence is directly applicable to MTA-d3, which, as a deuterated analog, exhibits identical chromatographic retention time and ionization efficiency to MTA, thereby providing optimal correction for matrix-induced signal suppression.

Matrix effects Precision Bioanalytical method validation

Deuterium Label Stability and Mass Spectrometric Discrimination of MTA-d3 from Endogenous MTA

MTA-d3 incorporates three deuterium atoms on the 5'-methylthio group, resulting in a mass shift of +3 Da relative to unlabeled MTA (m/z 298 → 301 for [M+H]+) . This mass difference exceeds the minimum +2 Da required for reliable mass spectrometric discrimination from the natural 13C isotopic envelope of MTA, which would otherwise cause cross-contribution and inaccurate quantification if a single deuterium atom were used [1]. The deuterium label is chemically stable under typical sample preparation conditions (pH 2–9, up to 37°C), with no detectable back-exchange observed in aqueous and biological matrices over 24 hours [2].

Stable isotope labeling Mass shift Deuterium retention

Economic and Practical Advantages of Deuterated MTA-d3 over 13C-Labeled MTA Internal Standards

While both deuterated (MTA-d3) and 13C-labeled (e.g., MTA-13C6) internal standards provide adequate mass shifts for LC-MS/MS, deuterium labeling is generally more cost-effective, with synthesis costs approximately 3- to 5-fold lower than 13C-labeling for equivalent purity grades [1]. In addition, deuterated standards often exhibit identical chromatographic retention to the unlabeled analyte, whereas 13C-labeled analogs can show slight retention time shifts due to differences in carbon isotope effects, potentially complicating peak integration in some chromatographic systems [2]. For MTA specifically, MTA-d3 is commercially available from multiple vendors at a price point of approximately $70–220 per mg (as of 2025), while 13C-labeled MTA analogs are rarely stocked and must be custom-synthesized at significantly higher cost and longer lead times .

Cost-effectiveness Isotope labeling Procurement

Proven Utility in Cancer Metabolism Studies: Quantifying MTA Accumulation in MTAP-Deleted Cells

The LC-MS/MS method utilizing a stable isotope-labeled MTA internal standard (MTA-d3 equivalent) was applied to quantify MTA levels in melanoma cell lines with and without MTAP expression. The method revealed a fourfold increase in intracellular MTA concentration in MTAP-deficient cells (mean ± SD: 12.4 ± 3.1 pmol/10⁶ cells) compared to MTAP-proficient cells (3.1 ± 0.8 pmol/10⁶ cells), confirming the hypothesized accumulation of MTA in tumors harboring chromosome 9p21 deletions [1]. Without the use of an isotopic internal standard, this modest but biologically significant difference would be obscured by matrix-induced variability and poor inter-assay precision.

MTAP deletion Melanoma Tumor metabolism

Optimal Application Scenarios for 5'-Methylthioadenosine-d3 in Biomedical Research and Bioanalysis


Absolute Quantification of MTA in Precious Clinical Samples (Plasma, CSF, Tumor Biopsies)

MTA-d3 is the internal standard of choice for LC-MS/MS assays designed to measure MTA in low-volume, high-complexity clinical specimens where sample availability is limited and matrix effects are pronounced. The method's LOD of 62.5 pM and LLOQ of 2 nM [1] enable reliable quantification from as little as 10–50 μL of plasma or 1 × 10⁴ cells, making it suitable for translational studies of MTAP-deleted cancers, polyamine metabolism disorders, and methionine salvage pathway dysregulation.

Metabolic Flux Analysis in Cell Culture Models of Cancer and Inflammation

Researchers investigating the metabolic consequences of MTAP loss or altered polyamine biosynthesis can employ MTA-d3 as a precise internal standard to track MTA accumulation over time. In the validated melanoma model, MTA-d3-based quantification revealed a fourfold increase in intracellular MTA in MTAP⁻ cells after 24 h of culture [1]. This application extends to any in vitro system where MTA serves as a biomarker of pathway activity or therapeutic response.

Method Development and Validation for Pharmaceutical and CRO Bioanalytical Laboratories

Contract research organizations and pharmaceutical bioanalytical groups developing regulated LC-MS/MS methods for MTA can leverage MTA-d3 to meet FDA and EMA guidelines for accuracy (95–97% recovery [1]) and precision (intra-run CV < 6.3% [2]). The compound's commercial availability from multiple vendors at competitive pricing facilitates method transfer and cross-laboratory harmonization without the need for costly custom synthesis of 13C-labeled analogs.

Targeted Metabolomics and Polyamine Pathway Profiling

In targeted metabolomics workflows aimed at quantifying intermediates of the polyamine and methionine salvage pathways (e.g., SAM, SAH, MTA, spermidine, spermine), MTA-d3 serves as an essential internal standard for the MTA channel. Its +3 Da mass shift ensures baseline resolution from endogenous MTA, even in high-resolution MS instruments, and its deuterium stability allows for batch analysis of up to 200 samples without signal drift [3]. This enables robust, high-throughput profiling for biomarker discovery and nutritional intervention studies.

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